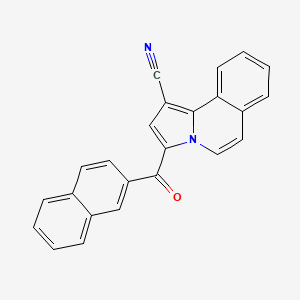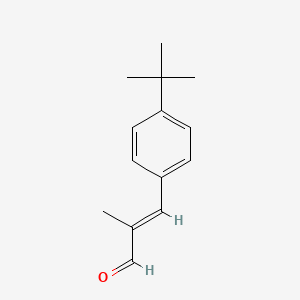
2-(Phthalimido)-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phthalimido)-butyramide is an organic compound that belongs to the class of phthalimides. Phthalimides are derivatives of phthalic anhydride and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound this compound is characterized by the presence of a phthalimide group attached to a butyramide moiety, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phthalimido)-butyramide typically involves the reaction of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the butyramide group. One common method involves the condensation of phthalic anhydride with butylamine under dehydrative conditions to form the phthalimide intermediate. This intermediate is then reacted with butyric acid or its derivatives to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phthalimido)-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid derivatives.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions, where nucleophiles replace the imide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phthalamic acids, and substituted phthalimides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Phthalimido)-butyramide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Phthalimido)-butyramide involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-(Phthalimido)-butyramide can be compared with other phthalimide derivatives, such as:
Phthalimide: The parent compound, used as a precursor in organic synthesis.
N-alkylphthalimides: These compounds have alkyl groups attached to the nitrogen of the phthalimide ring and are used in peptide synthesis.
Phthalimido-thiazolidine derivatives: These compounds have shown potential in cancer therapy and other medicinal applications
The uniqueness of this compound lies in its specific structure, which combines the phthalimide group with a butyramide moiety, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2624-32-0 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-9(10(13)15)14-11(16)7-5-3-4-6-8(7)12(14)17/h3-6,9H,2H2,1H3,(H2,13,15) |
InChI-Schlüssel |
FACHETFDOXBPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)

![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)

![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)


![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)
